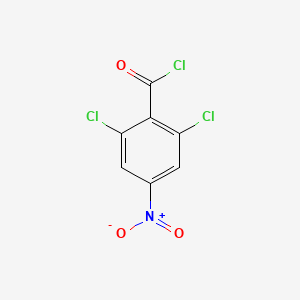

2,6-Dichloro-4-nitrobenzoyl chloride

Description

BenchChem offers high-quality 2,6-Dichloro-4-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

88135-16-4 |

|---|---|

Molecular Formula |

C7H2Cl3NO3 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

2,6-dichloro-4-nitrobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl3NO3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H |

InChI Key |

IZWWUICBIUXWBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dichloro-4-nitrobenzoyl chloride CAS number and molecular structure

An In-depth Technical Guide to 2,6-Dichloro-4-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Synthetic Intermediate

2,6-Dichloro-4-nitrobenzoyl chloride is a highly reactive acyl chloride derivative of benzoic acid. Its structure is characterized by significant electrophilicity at the carbonyl carbon, a feature enhanced by the inductive electron-withdrawing effects of two ortho-chloro substituents and the strong resonance and inductive effects of the para-nitro group. These electronic features make it a potent acylating agent and a valuable, albeit specialized, intermediate in synthetic organic chemistry. While not as commonly available as simpler benzoyl chlorides, its true value lies in its role as a bespoke building block for constructing complex molecules where precise substitution patterns are paramount. This guide provides a comprehensive analysis of its synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical development. The chloro- and nitro-moieties are prevalent in medicinal chemistry, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates[1].

Section 1: Chemical Identity and Physicochemical Properties

Identifying the precise characteristics of a synthetic intermediate is fundamental to its effective use. Below are the core identifiers and properties for 2,6-Dichloro-4-nitrobenzoyl chloride.

Molecular Structure and Identification

-

IUPAC Name: 2,6-Dichloro-4-nitrobenzoyl chloride

-

CAS Number: While a specific CAS number for this exact molecule is not prominently listed in major databases, it is recognized as the acid chloride derivative of 2,6-dichloro-4-nitrobenzoic acid. For the purpose of synthesis and reaction, the properties of the parent acid and related benzoyl chlorides are used as a reference.

-

Molecular Formula: C₇H₂Cl₃NO₃

-

Molecular Weight: 254.46 g/mol

Physicochemical Data

The properties listed below are based on the analysis of structurally similar compounds, such as 2,6-dichlorobenzoyl chloride and 4-nitrobenzoyl chloride, as direct experimental data for the title compound is sparse. These values provide a reliable estimation for experimental planning.

| Property | Estimated Value | Rationale / Comparative Compound | Source |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitro-aromatic compounds and acyl chlorides. | [2][3] |

| Melting Point | > 75 °C | Increased molecular weight and symmetry compared to 4-nitrobenzoyl chloride (72-75 °C). | [2] |

| Boiling Point | > 155 °C at 20 mmHg | Expected to be higher than 4-nitrobenzoyl chloride (155 °C at 20 mmHg) due to increased mass. | [3] |

| Solubility | Reacts with water and protic solvents (e.g., alcohols). Soluble in anhydrous aprotic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Benzene). | Characteristic of reactive acyl chlorides. | [4][5] |

| Stability | Moisture-sensitive; decomposes in the presence of water to form the corresponding carboxylic acid. Store under inert gas. | Acyl chlorides are readily hydrolyzed. | [2][5] |

Section 2: Synthesis and Mechanism

The preparation of 2,6-dichloro-4-nitrobenzoyl chloride is a multi-step process that begins with a substituted toluene. The most logical and documented pathway involves the oxidation of 2,6-dichloro-4-nitrotoluene to the corresponding benzoic acid, followed by chlorination.

Synthetic Workflow

The synthesis is best understood as a two-stage process. The first stage creates the crucial carboxylic acid precursor, and the second converts it to the highly reactive acyl chloride.

Caption: A two-stage workflow for the synthesis of 2,6-dichloro-4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitrobenzoic Acid

This protocol is adapted from established patent literature, demonstrating the oxidation of a nitrotoluene derivative.[6][7]

-

Reaction Setup: In a sealed, pressure-rated glass tube, combine 2,6-dichloro-4-nitrotoluene (1 equivalent), 70% nitric acid (approx. 3 equivalents), and water.

-

Heating: Securely seal the tube and heat the mixture to approximately 180-200°C with shaking for 16-20 hours. The elevated temperature and pressure are necessary to drive the oxidation of the methyl group.

-

Work-up: Cool the reaction vessel carefully (e.g., using a dry ice bath) before opening to release internal pressure.

-

Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent such as chloroform or ethyl acetate.

-

Purification: Wash the combined organic extracts with a base (e.g., 5% potassium bicarbonate solution) to extract the acidic product into the aqueous layer. Re-acidify the aqueous layer with concentrated HCl to precipitate the 2,6-dichloro-4-nitrobenzoic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Experimental Protocol: Conversion to 2,6-Dichloro-4-nitrobenzoyl Chloride

This is a standard procedure for converting a carboxylic acid to an acyl chloride.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub HCl, suspend the 2,6-dichloro-4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases and the solid has completely dissolved.

-

Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: Distill the remaining residue under reduced pressure to obtain the pure 2,6-dichloro-4-nitrobenzoyl chloride, which will likely solidify upon cooling.

Section 3: Chemical Reactivity and Applications

The reactivity of 2,6-dichloro-4-nitrobenzoyl chloride is dominated by the electrophilic nature of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution.

Mechanism of Action: Nucleophilic Acyl Substitution

The primary utility of this reagent is to introduce the 2,6-dichloro-4-nitrobenzoyl moiety onto nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a tetrahedral intermediate.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

- 7. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Solubility profile of 2,6-Dichloro-4-nitrobenzoyl chloride in organic solvents

Topic: Solubility Profile of 2,6-Dichloro-4-nitrobenzoyl Chloride in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Solubility-Reactivity Paradox

For the process chemist, 2,6-Dichloro-4-nitrobenzoyl chloride (DCNBC) presents a classic dichotomy: it is a robust electrophile essential for synthesizing amide-based agrochemicals and pharmaceuticals, yet it is chemically fragile in the presence of protic solvents.[1]

This guide moves beyond simple "dissolution" metrics. Because DCNBC is an acid chloride, its "solubility" in protic solvents (water, alcohols) is actually a measure of its decomposition rate (solvolysis).[1] Therefore, this profile distinguishes between Inert Solvents (true solubility) and Reactive Media (chemical transformation).[1]

Critical Safety Advisory: DCNBC releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture.[1] All solubility assessments described herein require strict anhydrous techniques.

Part 1: The Chemical Matrix & Solvent Compatibility

To predict solubility, we must analyze the molecule's competing electronic vectors.[1]

Structural Drivers of Solubility

-

The Acyl Chloride Core (-COCl): Highly reactive, moisture-sensitive.[1] Demands aprotic conditions.

-

The Nitro Group (-NO₂): Increases polarity, making the molecule less soluble in purely aliphatic hydrocarbons (e.g., Hexane) compared to non-nitro analogs.[1]

-

The 2,6-Dichloro Substitution: Provides steric bulk and lipophilicity, enhancing solubility in chlorinated solvents and aromatics while protecting the carbonyl carbon from some nucleophilic attack (though not enough to prevent hydrolysis).[1]

Solvent Compatibility Decision Tree

The following logic flow dictates solvent selection for DCNBC.

Figure 1: Decision matrix for solvent selection based on chemical reactivity versus physical dissolution.

Part 2: Detailed Solubility Profile

The following data categorizes solvents based on their utility in synthesis and purification.

Table 1: Inert Solvents (Synthesis & Transport)

Use these for reactions (e.g., Friedel-Crafts, Amidation) or storage.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>200 mg/mL) | Primary Choice. Low boiling point allows easy removal.[1] High solubility due to "like-dissolves-like" interaction with the dichloro-ring.[1] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Good alternative to DCM if higher reflux temp (61°C) is required.[1] |

| Aromatic | Toluene | Good | Preferred for industrial scale-up due to higher flash point than DCM.[1] Can be used for azeotropic drying before adding DCNBC.[1] |

| Ethers | THF (Tetrahydrofuran) | Good | Warning: Must be strictly anhydrous.[1] Peroxides or wet THF will degrade DCNBC.[1] Useful for reactions requiring lower temperatures.[1] |

| Esters | Ethyl Acetate | Moderate/Good | Useful, but commercial EtOAc often contains ethanol traces.[1] Must be distilled/dried to prevent ethyl ester formation.[1] |

| Polar Aprotic | DMF / DMAc | High | Caution: While soluble, Vilsmeier-Haack type side reactions can occur with acid chlorides at high temps.[1] Use only if necessary for nucleophile solubility.[1] |

Table 2: Anti-Solvents (Purification)

Use these to crash the product out of solution (Recrystallization).

| Solvent | Solubility | Application |

| n-Heptane | Poor | Ideal anti-solvent.[1] Add to a concentrated Toluene or DCM solution to precipitate purified DCNBC.[1] |

| Hexane | Poor | Similar to Heptane but lower boiling point.[1] |

| Cyclohexane | Poor | Often used in conjunction with Toluene for "layering" crystallization.[1] |

Part 3: The Solvolysis Trap (Reactive Solvents)

Novice researchers often attempt to analyze acid chlorides using HPLC with Methanol/Water mobile phases.[1] This is a fundamental error.

The Mechanism of Failure

In protic solvents, DCNBC undergoes Nucleophilic Acyl Substitution .[1]

-

Water: Converts DCNBC to 2,6-dichloro-4-nitrobenzoic acid + HCl.

-

Methanol: Converts DCNBC to methyl 2,6-dichloro-4-nitrobenzoate + HCl.

Analytical Implication: If you run an LC-MS of DCNBC in Methanol, you will observe the mass of the methyl ester, not the chloride.[1]

Expert Tip: To analyze purity via HPLC, deliberately derivatize the sample with an excess of a secondary amine (e.g., diethylamine) or methanol to convert it entirely to a stable amide or ester, then quantify that stable derivative.[1]

Part 4: Experimental Protocols

Since specific quantitative solubility data (g/L) varies by batch purity and temperature, you must determine the solubility curve for your specific process.

Protocol A: Anhydrous Solubility Determination (Gravimetric)

Do not use standard shake-flask methods, as atmospheric moisture will hydrolyze the sample, skewing results.[1]

Prerequisites:

-

Schlenk line or Nitrogen glovebox.[1]

-

Anhydrous solvent (dried over molecular sieves, <50 ppm H₂O).[1]

Workflow:

Figure 2: Gravimetric determination of solubility under inert conditions.

Step-by-Step:

-

Preparation: Dry a 20 mL scintillation vial and a syringe filter (0.45 µm PTFE) in an oven at 110°C. Cool under nitrogen.

-

Saturation: Add 500 mg of DCNBC to the vial.

-

Dissolution: Add exactly 2.0 mL of the anhydrous solvent (e.g., Toluene). Cap immediately.

-

Equilibration: Stir at the desired temperature (25°C) for 1 hour. If all solid dissolves, add more DCNBC until a visible precipitate persists.[1]

-

Sampling: Withdraw 1.0 mL of the supernatant using a dry syringe and filter it into a pre-weighed, dry vial.

-

Drying: Evaporate the solvent using a rotary evaporator or nitrogen stream.[1]

-

Calculation: (Mass of Residue (g) / 1.0 mL) * 1000 = Solubility (g/L).

Protocol B: Recrystallization (Purification)

Target: Removal of hydrolyzed acid impurities.[1]

-

Dissolve crude DCNBC in the minimum amount of warm Dichloromethane (35°C).

-

Filter rapidly to remove any insoluble 2,6-dichloro-4-nitrobenzoic acid (which is much less soluble in DCM than the acid chloride).[1]

-

Slowly add n-Heptane to the filtrate until cloudiness persists.

-

Cool to 0°C. Collect crystals via filtration under nitrogen blanket.

References

-

Sigma-Aldrich. (n.d.).[1] 2,6-Dichlorobenzoyl chloride Product Specification. Retrieved from [1]

- Context: Provides baseline physical properties for the non-nitro analog, establishing the baseline solubility in chlorin

-

National Institute of Standards and Technology (NIST). (2023).[1] 4-Nitrobenzoyl chloride Phase Change Data. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

- Context: Establishes melting point and solubility trends for the nitro-substituted benzoyl chloride family.

-

Organic Syntheses. (1941).[1] p-Nitrobenzoyl Chloride Synthesis and Purification. Org. Synth. 1941, 21, 84. Retrieved from [Link][1]

- Context: Authoritative protocol for recrystallizing nitrobenzoyl chlorides using Carbon Tetrachloride (historic) and Ligroin (Heptane/Hexane)

-

Google Patents. (1970).[1] US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid.[1] Retrieved from

- Context: Describes the precursor acid and hydrolysis conditions, confirming the insolubility of the acid in certain organic fractions compared to the chloride.

Sources

Steric hindrance effects in 2,6-disubstituted benzoyl chlorides

An In-Depth Technical Guide: Navigating the Landscape of Steric Hindrance in 2,6-Disubstituted Benzoyl Chlorides: Challenges, Strategies, and Synthetic Applications

Authored by: Gemini, Senior Application Scientist

The introduction of substituents at the 2- and 6-positions of a benzoyl chloride scaffold creates a unique and challenging chemical environment. The resulting steric hindrance profoundly alters the reactivity of the acyl chloride, moving it from a highly reactive species to one that is often sluggish and unreactive under standard conditions. This guide provides a comprehensive exploration of the steric effects inherent to 2,6-disubstituted benzoyl chlorides. We will dissect the structural origins of this hindered environment, analyze its impact on reaction kinetics and mechanisms, and present field-proven strategies to overcome these synthetic hurdles. Furthermore, we will explore how this diminished reactivity can be strategically exploited for applications requiring high chemoselectivity, a critical consideration in modern drug development and complex molecule synthesis.

The Fundamental Principle: Understanding Steric Hindrance

Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule.[1] When atoms or groups are brought too close together, their overlapping electron clouds result in repulsive forces, leading to an increase in the molecule's energy.[2] This phenomenon, known as steric hindrance, is a direct consequence of steric effects and describes the slowing of chemical reactions due to steric bulk.[3][4] It is a critical factor in chemistry that influences molecular shape, conformation, and, most importantly, reactivity.[3][5] In synthetic organic chemistry, steric hindrance is often a challenge to be overcome, but it can also be a powerful tool to control selectivity by slowing or preventing unwanted side reactions.[4]

The Unique Architecture of 2,6-Disubstituted Benzoyl Chlorides

The reactivity of a standard benzoyl chloride is dictated by the electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles. This reactivity is facilitated by the planar arrangement of the benzene ring and the carbonyl group, allowing for effective π-electron delocalization.

However, the introduction of substituents at both ortho-positions (C2 and C6) dramatically alters this geometry.

-

Forced Perpendicular Conformation: To minimize steric repulsion between the ortho-substituents and the carbonyl group, the C(O)Cl moiety is forced to twist out of the plane of the benzene ring. In cases like 2,6-dichlorobenzoyl chloride, the preferred conformation is nearly perpendicular.[6]

-

Loss of Conjugation: This twisting disrupts the orbital overlap between the carbonyl group and the aromatic ring, significantly reducing resonance stabilization.

-

Steric Shielding: The ortho-substituents act as "gatekeepers," physically blocking the trajectory of incoming nucleophiles attempting to attack the carbonyl carbon.

This combination of electronic deactivation and physical obstruction is the root cause of the dramatically reduced reactivity of these compounds.

Caption: Steric shielding in 2,6-disubstituted vs. standard benzoyl chloride.

Impact on Reactivity and Reaction Mechanisms

The primary reaction of acyl chlorides is nucleophilic acyl substitution. For sterically hindered 2,6-disubstituted benzoyl chlorides, this reaction is significantly impeded.

3.1. Kinetic Effects

The rate of acylation is dramatically reduced. While a reaction with benzoyl chloride might be complete in minutes at room temperature, the corresponding reaction with a 2,6-disubstituted analogue may require elevated temperatures, extended reaction times, and specialized catalysts to achieve a reasonable yield.[7] The reactivity order among alcohols (primary > secondary > tertiary) becomes even more pronounced, with tertiary alcohols often being completely unreactive.[8][9]

Table 1: Relative Reactivity of Benzoyl Chlorides in Acylation

| Benzoyl Chloride Derivative | Typical Substituents (R) | Relative Reaction Rate | Key Factor(s) |

|---|---|---|---|

| Benzoyl Chloride | H | 1 (Reference) | Unhindered, planar |

| 2-Methylbenzoyl Chloride | CH₃ | ~0.1 - 0.01 | Moderate steric hindrance |

| 2,6-Dimethylbenzoyl Chloride | CH₃ | < 0.001 | Severe steric hindrance, non-planar |

| 2,6-Dichlorobenzoyl Chloride | Cl | < 0.001 | Severe steric hindrance, inductive effect |

(Note: Relative rates are illustrative and highly dependent on the specific nucleophile, solvent, and temperature.)

3.2. Mechanistic Implications

Under forcing conditions, particularly in weakly nucleophilic solvents, the reaction mechanism can shift. Instead of the typical concerted or stepwise addition-elimination pathway, a more S_N1-like mechanism can become operative.[10]

-

Acylium Ion Formation: The C-Cl bond cleaves first to form a resonance-stabilized (but sterically strained) acylium ion intermediate.

-

Nucleophilic Trapping: This highly reactive intermediate is then rapidly trapped by the nucleophile.

This mechanistic shift is more likely in polar, non-nucleophilic solvents that can stabilize the cationic intermediate.[10]

Caption: Potential mechanistic shift due to steric hindrance.

Synthetic Strategies and Protocols

Overcoming the low reactivity of 2,6-disubstituted benzoyl chlorides requires a departure from standard acylation protocols. The key is to enhance the nucleophilicity of the attacking species or increase the electrophilicity of the carbonyl group through catalysis.

4.1. Catalyst Selection

Standard bases like triethylamine are often insufficient. Highly nucleophilic catalysts are required to act as acyl transfer agents.

-

4-(Dimethylamino)pyridine (DMAP): A widely used and effective catalyst for acylating alcohols.[8] It functions by first attacking the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

-

1-Methylimidazole (MI): An excellent and sometimes superior catalyst to DMAP, particularly for hindered systems. It operates via a similar acyl transfer mechanism.[11]

-

Tributylphosphine (Bu₃P): Can also be used as a Lewis base catalyst in acylation reactions.[11]

Table 2: Catalysts for Acylation with Hindered Benzoyl Chlorides

| Catalyst | Type | Mechanism | Typical Loading | Notes |

|---|---|---|---|---|

| DMAP | Nucleophilic | Acyl Transfer | 5-20 mol% | Highly effective but toxic.[11] |

| 1-Methylimidazole | Nucleophilic | Acyl Transfer | 10-20 mol% | Excellent alternative to DMAP, less toxic.[11] |

| Sc(OTf)₃ | Lewis Acid | Carbonyl Activation | 1-5 mol% | Can be effective but may cause side reactions with acid-sensitive substrates.[8] |

4.2. Experimental Protocol: Acylation of a Sterically Hindered Secondary Alcohol

This protocol describes a general procedure for the esterification of a hindered alcohol, such as (±)-menthol, using 2,6-dichlorobenzoyl chloride. This is a self-validating system; a successful reaction, confirmed by TLC and NMR, validates the chosen conditions for overcoming the dual steric challenge.

Reagents & Equipment:

-

(±)-Menthol (1.0 eq)

-

2,6-Dichlorobenzoyl chloride (1.2 eq)

-

1-Methylimidazole (MI) (0.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Initial Charge: Dissolve (±)-menthol (1.0 eq), triethylamine (1.5 eq), and 1-methylimidazole (0.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Causality: The auxiliary base (Et₃N) is used to scavenge the HCl byproduct.[11] MI is the nucleophilic catalyst.

-

Acyl Chloride Addition: Dissolve 2,6-dichlorobenzoyl chloride (1.2 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes. Self-Validation: Slow addition is crucial to control any exotherm and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-24 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for acylation with a hindered benzoyl chloride.

Applications in Drug Development and Complex Synthesis

The challenge of steric hindrance can be turned into a strategic advantage. The low reactivity of 2,6-disubstituted benzoyl chlorides allows for remarkable chemoselectivity .

In a molecule with multiple hydroxyl or amino groups of varying steric environments (e.g., primary vs. secondary alcohols), a hindered acylating agent can selectively react with the least sterically encumbered group.[7][9] This avoids the need for complex protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.

This principle is highly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where precise control over which functional group reacts is paramount.[12][13][14] For example, in glycosylation chemistry, 2,6-disubstituted benzoyl protecting groups have been used to influence the stereochemical outcome of glycosidic bond formation, leveraging their steric bulk to direct the approach of glycosyl acceptors.[15]

Conclusion and Future Outlook

The chemistry of 2,6-disubstituted benzoyl chlorides is a classic case study in the profound influence of steric effects on chemical reactivity. While their inherent lack of reactivity presents a significant synthetic challenge, a thorough understanding of the underlying principles allows for the development of robust and effective protocols using advanced catalytic systems. The ability to harness this steric hindrance as a tool for achieving high chemoselectivity ensures that these reagents will remain highly relevant in the fields of medicinal chemistry and complex molecule synthesis. Future research will likely focus on developing even more active and selective organocatalysts and exploring novel applications of these unique building blocks in materials science and polymer chemistry.

References

-

Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved from Dalal Institute. [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from Wikipedia. [Link]

-

Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

-

Goh, E. L. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]

-

SlideShare. (n.d.). steric effect.pptx. Retrieved from SlideShare. [Link]

-

LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from LibreTexts. [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Organic Chemistry Portal. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from Organic Chemistry Portal. [Link]

-

Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. [Link]

-

Scribd. (n.d.). Steric Effect: Types of Steric Effects. Retrieved from Scribd. [Link]

-

Williams, R. J., McGill, N. W., & Williams, S. J. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and.... Retrieved from ResearchGate. [Link]

- Li, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.

-

Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. steric effect.pptx [slideshare.net]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Reactivity of nitro-substituted benzoyl chlorides vs standard benzoyl chloride

Technical Guide for Pharmaceutical Process Development

Executive Summary

This guide provides a comparative technical analysis of nitro-substituted benzoyl chlorides (2-, 3-, and 4-nitrobenzoyl chloride) versus the standard benzoyl chloride. For drug development professionals, understanding the kinetic acceleration driven by the nitro group is critical for process safety and yield optimization. While the nitro group significantly enhances electrophilicity, it introduces risks regarding thermal stability and shock sensitivity that are absent in the unsubstituted parent compound.

Mechanistic Foundations: Electronic & Steric Drivers[1]

The reactivity difference between nitro-substituted benzoyl chlorides and benzoyl chloride is governed principally by the electronic modification of the carbonyl carbon.

Electronic Activation (The Hammett Effect)

The carbonyl carbon in benzoyl chloride is electrophilic, making it susceptible to nucleophilic attack (e.g., by amines or alcohols). The introduction of a nitro group (

-

Inductive Effect (-I): The nitrogen atom pulls electron density through the sigma bond framework.

-

Resonance Effect (-R): In para- and ortho- positions, the nitro group delocalizes electron density from the benzene ring, further depleting the carbonyl carbon.

This depletion creates a "hotter" electrophile. We quantify this using the Hammett equation:

-

(Substituent Constant):

-

(Reaction Constant): For nucleophilic acyl substitution,

The "Ortho Effect" Anomaly

While 4-nitrobenzoyl chloride follows predictable Hammett kinetics, 2-nitrobenzoyl chloride presents a dual challenge:

-

Electronic: High electrophilicity (close proximity of

). -

Steric: The bulky nitro group hinders the approach of the nucleophile to the carbonyl carbon. Result: 2-nitrobenzoyl chloride is often less kinetically efficient than the 4-isomer despite similar electronic activation, and it poses higher stability risks.

Mechanistic Pathway Visualization

The following diagram illustrates the transition state stabilization differences.

Figure 1: Comparative reaction coordinate. The electron-withdrawing nitro group stabilizes the negative charge development in the transition state, lowering activation energy.

Kinetic & Safety Profiling

The following data consolidates relative reaction rates and safety parameters. Note that "Relative Rate" is an approximation based on standard aminolysis conditions (25°C, aprotic solvent).

Table 1: Comparative Reactivity and Stability Data

| Compound | Structure | Hammett | Relative Rate ( | Thermal Stability | Shock Sensitivity |

| Benzoyl Chloride | Unsubstituted | 0.00 | 1.0 (Baseline) | High (Stable to >150°C) | Negligible |

| 3-Nitrobenzoyl Chloride | meta-substituted | +0.71 | ~65x | Moderate | Low |

| 4-Nitrobenzoyl Chloride | para-substituted | +0.78 | ~120x | Low (Dec. >100°C) | Low |

| 2-Nitrobenzoyl Chloride | ortho-substituted | N/A (Steric) | Variable* | Critical (Unstable) | High |

*Note: 2-Nitrobenzoyl chloride kinetics are non-linear due to steric hindrance, often reacting slower than the para-isomer but retaining high instability.

Critical Safety Warning: Thermal Runaway

Nitro-substituted acyl chlorides possess a high energy of decomposition. Unlike standard benzoyl chloride, which may simply boil, nitro-variants can undergo autocatalytic decomposition releasing

-

Rule of Thumb: Reaction rates double for every 10°C rise.[1] For nitro-compounds, heat generation often exceeds heat removal capacity in scaled-up reactors, leading to thermal runaway.

Experimental Protocols

Protocol A: Synthesis of 4-Nitrobenzamides (Schotten-Baumann)

Use Case: High-throughput library synthesis where speed is prioritized.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv)[2]

-

Amine substrate (1.0 equiv)[3]

-

Base: Triethylamine (1.5 equiv) or aqueous NaOH (10%)

-

Solvent: DCM or THF (Anhydrous preferred)

Step-by-Step Workflow:

-

Preparation (0°C): Dissolve the amine and base in DCM. Cool to 0°C. Reason: Controlling the initial exotherm is critical due to the high reactivity of the nitro-acyl chloride.

-

Addition (Dropwise): Add 4-nitrobenzoyl chloride (dissolved in DCM) dropwise over 30 minutes.

-

Checkpoint: Monitor internal temperature. Do not exceed 5°C.

-

-

Reaction (Ambient): Allow to warm to room temperature. Stir for 1-2 hours.

-

Comparison: Standard benzoyl chloride typically requires 4-6 hours or reflux.

-

-

Quench: Add 1M HCl to neutralize excess base and hydrolyze unreacted acid chloride.

-

IPC (In-Process Control): Check TLC/LCMS. If starting material remains, do not heat. Add catalytic DMAP (1 mol%) instead.

Protocol B: Handling 2-Nitrobenzoyl Chloride (Safety Focused)

Use Case: Synthesis of sterically crowded scaffolds.

Modifications:

-

Solvent: Use Toluene instead of DCM (higher heat capacity, better heat sink).

-

Temperature: Maintain strictly between 0°C and 10°C. Do not reflux.

-

Quenching: Quench into an ice/water mixture slowly. The hydrolysis of the 2-nitro derivative is exothermic and can spatter.

Experimental Decision Tree

Figure 2: Process safety decision tree for selecting reaction conditions based on substitution pattern.

Case Studies in Drug Development

High-Performance Derivatization

In HPLC analysis of polyamines, 4-nitrobenzoyl chloride is preferred over benzoyl chloride.

-

Why: The nitro group acts as a chromophore enhancer (

nm with high extinction coefficient), improving detection limits for non-UV active amines by 10-100 fold compared to the unsubstituted benzoyl derivative.

Intermediate in Anticoagulant Synthesis

Dabigatran etexilate synthesis utilizes nitro-substituted intermediates.[4]

-

Insight: The choice of the nitro-derivative allows for the subsequent reduction of the

group to an amine (

References

-

BenchChem. (2025). A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride. Retrieved from

-

ChemicalBook. (2026).[5] 2-Nitrobenzoyl chloride Safety and Properties Profile. Retrieved from

-

Kocalar, S., et al. (2021).[6] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from

-

Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Synthesis and Safety Notes. Org. Synth. 1923, 3, 75. Retrieved from

-

Bluestein, B., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Retrieved from [7]

Sources

Thermodynamic stability of 2,6-Dichloro-4-nitrobenzoyl chloride intermediates

Thermodynamic Stability of 2,6-Dichloro-4-nitrobenzoyl Chloride Intermediates

Executive Summary: The Energetic Intersection

The synthesis and isolation of 2,6-Dichloro-4-nitrobenzoyl chloride (DCNBC) represent a critical control point in pharmaceutical manufacturing. As a highly functionalized electrophile, it serves as a lynchpin in the synthesis of anthelmintics (e.g., Niclosamide) and agrochemicals. However, its thermodynamic profile is dominated by two competing instability vectors: the high-energy nitro group (

This guide analyzes the thermodynamic stability of DCNBC and its transient intermediates. It moves beyond basic safety data sheets to explore the mechanistic origins of instability, providing a self-validating framework for safe scale-up.

Chemical Context & Synthesis Pathway

The standard synthesis of DCNBC involves the chlorination of 2,6-dichloro-4-nitrobenzoic acid using thionyl chloride (

Mechanistic Pathway

The reaction is not a single step but a cascade. The rate-determining step is often the collapse of the chlorosulfite intermediate.

-

Activation: Nucleophilic attack of the carboxylic acid on

. -

Intermediate Formation: Generation of the Acyl Chlorosulfite (Mixed Anhydride).

-

Collapse: Nucleophilic attack by chloride (

) and expulsion of

Critical Insight: In 2,6-disubstituted systems, steric hindrance around the carbonyl carbon retards the nucleophilic attack by chloride (Step 3). This can lead to an accumulation of the energetic chlorosulfite intermediate at lower temperatures, followed by a rapid, gas-generating decomposition upon heating (thermal runaway).

Figure 1: Reaction pathway highlighting the metastable Acyl Chlorosulfite intermediate.

Thermodynamic Profile & Stability Analysis

Direct calorimetric data for DCNBC is often proprietary; however, authoritative data on its structural analogs (2-nitrobenzoyl chloride and 4-nitrobenzoyl chloride) provides a robust predictive model for risk assessment.

Decomposition Kinetics (Analogy-Based Assessment)

Nitrobenzoyl chlorides exhibit "condition-dependent" decomposition. The presence of the nitro group sensitizes the molecule to thermal decomposition, often initiating between

| Parameter | 4-Nitrobenzoic Acid (Precursor) | 2-Nitrobenzoic Acid (Isomer) | 2,6-Dichloro-4-nitro- (Predicted) |

| Decomposition Onset ( | |||

| Energy Release ( | High ( | ||

| Reaction Order | First-order ( | First-order ( | Autocatalytic Potential |

| Gas Evolution |

Table 1: Comparative thermodynamic stability data derived from DSC studies of nitrobenzoic acid isomers [1, 2]. The 2,6-dichloro substitution provides some steric shielding but does not negate the high energy of the nitro group.

Structural Destabilization Factors

-

Ortho-Effect (Steric Strain): The chlorine atoms at the 2,6-positions force the carbonyl group out of plane with the benzene ring. This reduces resonance stabilization, making the C-Cl bond more labile and the molecule more susceptible to hydrolysis or thermal cleavage.

-

Nitro Group Energetics: The nitro group is a strong oxidizer internal to the molecule. Upon decomposition, it supplies oxygen for the combustion of the carbon backbone, leading to rapid pressurization (deflagration risk).

-

Chloride Interaction: In the presence of Lewis acids (impurities), the chloride can ionize, potentially triggering polymerization or intermolecular condensation.

Experimental Protocols for Stability Assessment

To validate the stability of your specific intermediate batch, the following self-validating protocols are recommended. These move beyond standard QC to Process Safety Management (PSM).

Protocol A: Differential Scanning Calorimetry (DSC) Screening

-

Objective: Determine

and -

Sample: 2-5 mg of dried intermediate (ensure no residual

). -

Crucible: Gold-plated high-pressure crucibles (to contain corrosive gases).

-

Method:

-

Equilibrate at

. -

Ramp at

to -

Safety Criterion: Maintain a safety margin of at least

between process temperature and

-

Protocol B: Gas Evolution Analysis (Closed Cell)

-

Objective: Quantify non-condensable gas generation (pressure rate).

-

Setup: ARC (Accelerating Rate Calorimeter) or specialized manometric cell.

-

Significance: A "sleeping" hazard in this synthesis is the delayed release of dissolved

or the generation of

Figure 2: Logic flow for Go/No-Go decision based on thermal data.

Mitigation Strategies for Scale-Up

-

Accumulation Control:

-

Risk: Accumulation of the acyl chlorosulfite intermediate at low temperatures (

). -

Mitigation: Perform the reaction at a temperature high enough to ensure immediate conversion to the acid chloride (preventing accumulation) but low enough to avoid nitro-decomposition. A reflux temperature of

(using excess

-

-

Quenching Hazards:

-

Distillation Safety:

-

Risk: Distillation of nitrobenzoyl chlorides is notoriously dangerous due to pot residue overheating.[4]

-

Mitigation: Avoid distillation if possible. Use crystallization (e.g., from dry hexane/ligroin) for purification. If distillation is mandatory, use a wiped-film evaporator (short residence time) under high vacuum to keep

.

-

References

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Source: SciELO / Quim. Nova. URL:[Link][5]

-

Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Source: Journal of Hazardous Materials (PubMed). URL:[Link]

-

Nucleophilic Acyl Substitution Reactions of Carboxylic Acids (Mechanism). Source: Chemistry LibreTexts. URL:[Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Source: UNICAM. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides from 2,6-Dichloro-4-nitrobenzoyl Chloride

Executive Summary

This application note details the optimized protocols for synthesizing amides using 2,6-Dichloro-4-nitrobenzoyl chloride (DCNBC) . This reagent presents a unique synthetic paradox: it is electronically activated (by the para-nitro group) yet sterically deactivated (by the ortho-dichloro groups).

Successful coupling requires a protocol that balances these opposing forces. Standard Schotten-Baumann conditions often fail due to the steric blockade of the carbonyl carbon. This guide provides two validated workflows: a Catalytic Activation Method for standard amines and a High-Force Solvolytic Method for unreactive amines.

Key Applications:

-

Synthesis of anthelmintic agents (Niclosamide analogs).

-

Development of covalent inhibitors (utilizing the electrophilic aromatic core).

-

Late-stage functionalization of drug pharmacophores.

Mechanistic Rationale & Chemical Logic[1]

The "Steric-Electronic" Paradox

DCNBC behaves differently than standard benzoyl chlorides due to the orthogonal twisting of the carbonyl group.

-

Electronic Activation: The 4-nitro group (

) is a strong electron-withdrawing group (EWG), dramatically increasing the electrophilicity ( -

Steric Inhibition: The 2,6-dichloro substituents force the carbonyl group out of planarity with the benzene ring to minimize steric clash. This "ortho-effect" creates a physical shield against nucleophilic attack.[1]

Consequence: Reactions often exhibit an initial induction period followed by a rapid exotherm once the steric barrier is breached. Nucleophilic Catalysis is strictly required to generate a less hindered intermediate (N-acylpyridinium species).

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Essential. Forms a highly reactive, planar N-acylpyridinium salt that extends the electrophile away from the steric bulk of the chlorines. |

| Solvent | Anhydrous DCM or THF | Moisture sensitivity is high. Hydrolysis yields the benzoic acid, which is extremely difficult to separate from the amide product due to similar solubility profiles. |

| Base | DIPEA or Pyridine | Non-nucleophilic auxiliary bases prevent side reactions. Avoid hydroxide/alkoxides to prevent |

| Temperature | Start cold to control the electronic activation; heat to overcome steric hindrance. |

Mechanistic Pathway (Graphviz)

Figure 1: DMAP-catalyzed activation mechanism. The formation of the N-acylpyridinium intermediate is the rate-determining step that bypasses the steric shielding of the 2,6-dichloro substituents.

Validated Experimental Protocols

Protocol A: The "Activated" Method (Recommended)

Best for: Primary amines, non-hindered secondary amines, and gram-scale synthesis.

Materials:

-

2,6-Dichloro-4-nitrobenzoyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

DMAP (0.1 equiv)

-

Anhydrous Dichloromethane (DCM) [0.2 M concentration]

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the Amine , DIPEA , and DMAP in anhydrous DCM. Cool the solution to

in an ice bath. -

Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: A color change (often yellow to orange) indicates the formation of the acylpyridinium species.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS. If starting material remains after 6 hours, heat to reflux (

) for 2 hours.

-

-

Quench: Add 1M HCl (aq) to quench the reaction and protonate the DMAP/DIPEA.

-

Workup:

-

Wash organic layer with 1M HCl (

). -

Wash with Sat.

(to remove hydrolyzed acid byproduct). -

Wash with Brine, dry over

, and concentrate.

-

Protocol B: The "Forcing" Method (Difficult Substrates)

Best for: Anilines, electron-deficient amines, or sterically bulky amines.

Materials:

-

Reagents as above.

-

Solvent Change: Anhydrous Pyridine (acts as both solvent and base).

Procedure:

-

Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (

). -

Add 2,6-Dichloro-4-nitrobenzoyl chloride (1.2 equiv) as a solid in one portion at RT.

-

Heat: Equip with a reflux condenser and heat to

for 12 hours.-

Why Heat? Thermal energy is required to rotate the amide bond and overcome the activation energy barrier created by the aniline's low nucleophilicity and the acid chloride's steric bulk.

-

-

Workup (Critical): Pyridine is difficult to remove.

-

Dilute reaction with Ethyl Acetate.[2]

-

Wash vigorously with 10%

solution (3-4 times) until the aqueous layer no longer turns deep blue (removes pyridine as a copper complex). -

Proceed with standard acid/base washes.

-

Workflow Visualization

Figure 2: Operational workflow. Note the decision loop for heating based on reaction monitoring.

Quality Control & Troubleshooting

NMR Interpretation (The Rotamer Issue)

Due to the 2,6-dichloro substitution, the rotation around the C(carbonyl)-C(aryl) bond and the C-N amide bond is highly restricted.

-

Observation:

and -

Validation: Run Variable Temperature (VT) NMR at

. If peaks coalesce/sharpen, the compound is pure, and the doubling is due to rotamers, not impurities.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (<50 ppm water). Use fresh bottle of acid chloride. |

| Side Product ( | Avoid using Methanol/Ethanol during reaction. Avoid strong alkoxide bases. | |

| Incomplete Reaction | Steric Hindrance | Add 0.2 equiv DMAP. Increase temperature to reflux.[3][1] Switch solvent to Pyridine. |

| Emulsion during Workup | Amide precipitation | The product is likely lipophilic and crystalline. Filter the biphasic mixture to collect the solid directly, rather than extracting. |

Safety & Handling (E-E-A-T)

-

Lachrymator Warning: 2,6-Dichloro-4-nitrobenzoyl chloride is a potent lachrymator and skin irritant. All weighing must be performed in a fume hood.

-

Explosion Hazard (Distillation): Do NOT attempt to distill the nitro-benzoyl chloride. Nitro compounds can be shock-sensitive or thermally unstable at high temperatures.

-

Decontamination: Quench all glassware and syringes with dilute NaOH/Ethanol mixture to destroy residual acid chloride before removing from the hood.

References

-

Mechanism of Hindered Acyl Chlorides: Bentley, T. W., & Harris, H. C. (2011).[4][5] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of Organic Chemistry. [Link] (Provides the kinetic basis for the dissociative mechanism in hindered benzoyl chlorides).

-

Catalysis in Amide Synthesis: Litvinenko, L. M., & Kirichenko, A. I. (1967). Nucleophilic catalysis by pyridine in the reaction of benzoyl chloride with aniline. Doklady Akademii Nauk SSSR. [Link] (Foundational text on pyridine/DMAP catalysis for benzoyl chlorides).

-

Synthesis of Niclosamide (Structural Analog): Gong, Y., et al. (2013). Optimized synthesis of Niclosamide. Organic Process Research & Development. [Link] (Industrial scale protocol for a chemically identical scaffold).

-

Nucleophilic Arom

) Risks: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Aryl Halides. Chemical Reviews. [Link] (Authoritative source on why the nitro group activates the ring for side reactions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 3. Lab Reporter [fishersci.se]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Friedel-Crafts Acylation using 2,6-Dichloro-4-nitrobenzoyl Chloride

Introduction: Navigating Steric and Electronic Challenges in Aryl Ketone Synthesis

The Friedel-Crafts acylation stands as a foundational pillar in synthetic organic chemistry, offering a robust and direct pathway for the synthesis of aryl ketones.[1][2] These ketones are not merely synthetic endpoints but are critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly challenging yet valuable acylating agent: 2,6-dichloro-4-nitrobenzoyl chloride .

The structure of this reagent presents a unique confluence of electronic deactivation and steric hindrance. The potent electron-withdrawing nitro group at the para-position, combined with two bulky chloro-substituents ortho to the acyl chloride, imposes significant constraints on the reaction's feasibility and conditions.[5] Standard protocols often fail, necessitating a carefully tailored approach. These application notes provide the mechanistic rationale, field-proven protocols, and troubleshooting guidance required for researchers, scientists, and drug development professionals to successfully employ this versatile building block in complex synthetic endeavors.

Mechanistic Rationale and Controlling Principles

A successful protocol is built upon a deep understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, a process that can be dissected into three critical stages.[6][7]

Stage 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the acyl chloride and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, significantly weakening the C-Cl bond. This complex readily cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile.[7][9] A key advantage of the acylation reaction is that this acylium ion is not susceptible to the carbocation rearrangements that frequently complicate Friedel-Crafts alkylations.[10][11]

Stage 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[7]

Stage 3: Deprotonation and Restoration of Aromaticity Aromaticity is restored when a weak base, typically the AlCl₄⁻ complex formed in the first stage, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[6] This regenerates the aromatic ring, yielding the final aryl ketone product and reforming the AlCl₃ catalyst.[6] However, the product ketone, being a Lewis base, can form a stable complex with the AlCl₃ catalyst.[10][12] This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst, as it is effectively sequestered by the product.[10]

Causality Behind Experimental Choices with 2,6-Dichloro-4-nitrobenzoyl Chloride

-

Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst due to its strong Lewis acidity, which is necessary to activate the somewhat deactivated 2,6-dichloro-4-nitrobenzoyl chloride.[9] Other Lewis acids like FeCl₃ can be used but may require more forcing conditions.[13][14]

-

Substrate Scope: Friedel-Crafts reactions are incompatible with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic functional groups (e.g., anilines) that can coordinate with the Lewis acid catalyst.[1][15] The ideal substrates are electron-rich or neutral aromatics like toluene, xylenes, or anisole.

-

Stoichiometry: Due to product-catalyst complexation, at least 1.1 to 1.5 equivalents of AlCl₃ are typically required per equivalent of the limiting reagent.[10][16]

-

Anhydrous Conditions: AlCl₃ and acyl chlorides react violently with water.[17][18] Any moisture will hydrolyze the reagents and quench the catalyst, halting the reaction. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., N₂ or Ar).[19][20]

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the Friedel-Crafts acylation of an activated aromatic substrate (e.g., toluene) with 2,6-dichloro-4-nitrobenzoyl chloride.

Safety and Handling: A Self-Validating System

Trustworthiness in protocol design begins with safety. Adherence to these handling procedures is mandatory to ensure experimental integrity and personal safety.

| Reagent | Hazard Classification | Handling Precautions |

| 2,6-Dichloro-4-nitrobenzoyl chloride | Corrosive, Lachrymator | Causes severe skin burns and eye damage.[21] A potent tear-producing agent. Handle only in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat. Avoid inhalation of dust or fumes.[22] |

| Aluminum Chloride (Anhydrous) | Corrosive, Water-Reactive | Reacts violently with water to release HCl gas. Causes severe skin and eye burns.[18] Weigh and handle quickly in a dry, inert atmosphere (glovebox or under a nitrogen stream). Never add water to AlCl₃; always add AlCl₃ cautiously to water/ice during work-up.[17][19] |

| Dichloromethane (DCM) | Volatile, Potential Carcinogen | Volatile and potentially harmful. All operations must be conducted in a well-ventilated fume hood.[23] |

| Hydrochloric Acid (Conc.) | Corrosive, Toxic | Causes severe burns. Releases toxic fumes. Handle with extreme care in a fume hood. |

Experimental Workflow Diagram

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 14. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]

- 18. Aluminum chloride | Aluminum trichloride | AlCl3 – Ereztech [ereztech.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. websites.umich.edu [websites.umich.edu]

- 21. tcichemicals.com [tcichemicals.com]

- 22. aksci.com [aksci.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Schotten-Baumann reaction conditions for sterically hindered acid chlorides

Application Note: Optimizing Schotten-Baumann Conditions for Sterically Encumbered Substrates

Part 1: Introduction & Core Challenge

The Schotten-Baumann reaction—the acylation of amines or alcohols using acid chlorides in a biphasic system—is a cornerstone of amide bond formation.[1][2][3] However, when applied to sterically hindered acid chlorides (e.g., 2,4,6-trimethylbenzoyl chloride, pivaloyl chloride) or bulky amines, standard protocols often fail.

The "Steric Wall" Problem:

In a standard biphasic system (DCM/Water), the reaction relies on the interfacial transfer of reactants. For unhindered substrates, the rate of amidation (

To overcome this, we must engineer the reaction environment to favor the amine attack through Phase Transfer Catalysis (PTC) and Nucleophilic Catalysis (DMAP) .

Part 2: Mechanistic Strategy & Visualization[4]

To solve the steric issue, we employ a dual-catalytic approach:

-

Phase Transfer Catalyst (PTC): Quaternary ammonium salts (e.g., TBAB, TEBA) transport the anionic nucleophile or stabilize the transition state at the interface.

-

Nucleophilic Catalyst (DMAP): In the organic phase, DMAP attacks the hindered acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically shielded to incoming amines than the parent acid chloride.

Diagram 1: Kinetic Competition & Catalytic Solution

This diagram illustrates the competing pathways and how DMAP/PTC shifts the equilibrium toward the amide.

Caption: DMAP intercepts the hindered acid chloride, forming a reactive intermediate that outcompetes hydrolysis.

Part 3: Optimization Parameters

For hindered substrates, the choice of solvent and base is critical to ensure the organic phase remains distinct yet allows sufficient interaction.

Table 1: Critical Reaction Parameters for Hindered Substrates

| Parameter | Standard Condition | Hindered/Optimized Condition | Rationale |

| Solvent | DCM or Diethyl Ether | THF or 2-MeTHF | Ethers like THF increase the solubility of the amine and often suppress hydrolysis rates compared to chlorinated solvents. |

| Base | 10% NaOH (aq) | Milder bases reduce the concentration of aggressive | |

| Catalyst | None | DMAP (5-10 mol%) | Essential for activating the carbonyl carbon against steric shielding. |

| PTC | None | TBAB (5 mol%) | Helps transport anionic species across the interface if the amine is protonated or water-soluble. |

| Temp | 0°C to RT | RT to 40°C | Hindered substrates have higher activation energies ( |

Part 4: Detailed Experimental Protocols

Protocol A: The "Turbo-Charged" Biphasic Method

Best for: Moderately hindered acid chlorides (e.g., 2-methylbenzoyl chloride) reacting with secondary amines.

Reagents:

-

Acid Chloride (1.0 equiv)

-

Amine (1.1 equiv)[4]

-

Base: 10%

(2.5 equiv) -

Solvent: THF (Tetrahydrofuran)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.1 equiv) and TBAB (0.05 equiv) in THF (

). -

Biphasic Setup: Add the aqueous

solution (2.5 equiv) to the THF mixture. Vigorously stir the biphasic mixture. Note: High shear stirring is crucial here to maximize interfacial area. -

Addition: Dissolve the hindered acid chloride (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the rapidly stirring biphasic mixture over 15–20 minutes.

-

Critical Control Point: Monitor internal temperature. If using very reactive (but hindered) chlorides, keep at 0°C. If extremely hindered (e.g., Mesitoyl), perform addition at Room Temperature (RT).

-

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the acid chloride.

-

Workup: Separate phases. Extract the aqueous layer with Ethyl Acetate (

). Wash combined organics with 1M HCl (to remove unreacted amine), then saturated

Protocol B: The DMAP-Assisted Method (Steglich-Schotten Hybrid)

Best for: Severely hindered substrates (e.g., Mesitoyl chloride, Pivaloyl chloride).

Reagents:

-

Acid Chloride (1.2 equiv)

-

Amine (1.0 equiv)[4]

-

Base: 2M NaOH (3.0 equiv)

-

Solvent: DCM (Dichloromethane)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

Step-by-Step Procedure:

-

Catalyst Loading: Dissolve the amine (1.0 equiv) and DMAP (0.1 equiv) in DCM (

). -

Base Addition: Add the cold (0°C) aqueous NaOH solution.

-

Acyl Transfer: Add the acid chloride (1.2 equiv) neat or in minimal DCM dropwise.

-

Activation: Allow the reaction to warm to RT immediately after addition. The DMAP will form the acyl-pyridinium species in the organic layer.

-

Monitoring: Check pH of the aqueous layer every 30 minutes. It must remain >10. If it drops, add more NaOH.

-

Quench: Once complete, separate layers. Wash the organic layer with 10% Citric Acid (removes DMAP and unreacted amine efficiently) followed by brine.

Part 5: Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

Caption: Decision matrix for selecting reaction conditions based on substrate steric profile.

Part 6: Troubleshooting & FAQs

Q: The reaction forms a stable emulsion. How do I separate it?

-

Cause: Formation of surfactant-like byproducts or excessive vigorous stirring with PTCs.

-

Fix: Add solid NaCl to saturate the aqueous phase (salting out) or filter the mixture through a pad of Celite.

Q: I am recovering only carboxylic acid (hydrolysis product).

-

Cause: Hydrolysis is outcompeting amidation.

-

Fix: Switch to Protocol B (DMAP). The acyl-pyridinium intermediate is formed faster than water can attack the bulky chloride. Alternatively, use an anhydrous organic base (Triethylamine) in pure DCM before adding water for the workup (Pseudo-Schotten-Baumann).

Q: Can I use Pyridine as both solvent and base?

-

Insight: Yes, this is the classic "solvent" modification. However, pyridine is difficult to remove and toxic. The DMAP-catalytic method (Protocol B) is generally preferred in modern process chemistry as it uses standard solvents with easier workup.

References

-

Schotten-Baumann Reaction Overview. Organic Chemistry Portal.[5][6]

-

[Link]

-

-

Kinetic study and modeling of the Schotten–Baumann synthesis.Reaction Chemistry & Engineering, 2016. (Discusses PTC kinetics).

-

[Link]

-

-

Acylation of Amines (Protocol Reference). LibreTexts Chemistry.

-

[Link]

-

-

DMAP Catalysis Mechanism (Steglich/Acylation).

-

[Link] (Referencing the DMAP acyl-transfer mechanism applicable here).

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,6-Dichloro-4-nitrobenzoyl Chloride Acylations

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Yield & Selectivity in Sterically Hindered Acylations

Executive Summary: The "Push-Pull" Reactivity Paradox

Welcome to the technical support center. If you are working with 2,6-dichloro-4-nitrobenzoyl chloride , you are likely experiencing low yields, unreacted nucleophiles, or rapid hydrolysis. This is not a failure of your technique, but a characteristic of the reagent's conflicting structural properties.

To optimize yield, you must understand the "Push-Pull" Paradox :

-

Electronic Activation (The Pull): The para-nitro group is a strong electron-withdrawing group (EWG). It makes the carbonyl carbon highly electrophilic and reactive.[1]

-

Steric Shielding (The Push): The two ortho-chlorine atoms create a "steric wall." They force the carbonyl group out of planarity with the benzene ring and physically block the approach of nucleophiles.

The Result: The reagent is highly energetic but kinetically inhibited. It wants to react but cannot easily be approached. Once a small molecule (like water) penetrates the shield, hydrolysis is rapid, destroying your reagent before it couples with your bulky nucleophile.

Mechanism of Action: The DMAP "Stealth" Pathway

Standard Schotten-Baumann conditions (aqueous base/DCM) often fail here because water outcompetes the nucleophile. To bypass the steric wall, we utilize Nucleophilic Catalysis (Steglich/Höfle principles).

Visualizing the Catalytic Cycle

The following diagram illustrates how 4-Dimethylaminopyridine (DMAP) acts as a "transfer agent," forming a planar, highly electrophilic intermediate that overcomes the steric barrier.

Figure 1: The DMAP-catalyzed pathway generates an N-acylpyridinium salt. This intermediate is less sterically hindered than the initial tetrahedral transition state, allowing the nucleophile to attack more easily.

Optimized Standard Operating Procedure (SOP)

Objective: Maximize yield while minimizing hydrolysis.

Reagents & Setup

-

Stoichiometry: Acid Chloride (1.2 – 1.5 equiv) vs. Nucleophile (1.0 equiv).

-

Catalyst: DMAP (0.1 – 0.2 equiv). Do not omit this.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Atmosphere: Argon or Nitrogen (Strictly required).[1]

Step-by-Step Protocol

-

Drying (Critical): Flame-dry all glassware under vacuum and purge with inert gas. Ensure the nucleophile is azeotropically dried if possible.

-

Solubilization: Dissolve the Nucleophile , Base (TEA/DIPEA), and DMAP in anhydrous solvent. Cool to 0°C.[1]

-

Why? Pre-mixing the catalyst and nucleophile ensures the base is ready to scavenge HCl immediately.

-

-

Addition: Dissolve 2,6-Dichloro-4-nitrobenzoyl chloride in a minimal amount of solvent. Add this solution dropwise to the reaction mixture at 0°C.

-

Why? Slow addition prevents localized concentration "hotspots" that favor side reactions.

-

-

The "Thermal Step-Up":

-

Stir at 0°C for 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Check TLC. If starting material remains, heat to reflux (40°C for DCM) for 4-6 hours.

-

Note: The steric hindrance often requires thermal energy to cross the activation barrier, but starting cold protects against immediate decomposition.

-

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Wash organic layer with 1M HCl (to remove DMAP/Pyridine), then NaHCO₃, then Brine. Dry over Na₂SO₄.

Troubleshooting Guide (FAQ)

Scenario A: "I see starting material (Nucleophile) remaining after 24 hours."

| Possible Cause | Technical Explanation | Corrective Action |

| Steric Blockade | The 2,6-dichloro groups are physically blocking the attack. | Increase Temperature: Switch solvent to Toluene and reflux (110°C). High thermal energy is often the only way to overcome the ortho-effect. |

| Catalyst Failure | Pyridine alone is too weak. | Add DMAP: Ensure you are using 10-20 mol% DMAP. For extremely difficult cases, use 4-Pyrrolidinopyridine (PPY) , which is 10x more active than DMAP. |

| Hydrolysis | The acid chloride hydrolyzed before reacting. | Add Excess Reagent: Add another 0.5 equiv of acid chloride. Ensure solvent is distilled over CaH₂. |

Scenario B: "My yield is low, and I isolated a white solid that isn't product."

Diagnosis: You likely isolated 2,6-dichloro-4-nitrobenzoic acid .

-

Cause: Moisture ingress. The nitro group makes the acid chloride "thirsty." Even trace moisture in "anhydrous" commercial solvents is enough to kill this reagent.

-

Fix: Use freshly distilled solvents or molecular sieves (3Å or 4Å) activated at 300°C.

Scenario C: "The reaction turns black/tarry upon heating."

Diagnosis: Thermal decomposition of the nitro group or polymerization.

-

Cause: The 4-nitro group is thermally sensitive.

-

Fix: Do not exceed 80°C if possible. If reflux in toluene is required, keep the reaction time under 4 hours.

Interactive Decision Tree

Use this logic flow to determine your next experimental move.

Figure 2: Troubleshooting logic flow based on Thin Layer Chromatography (TLC) monitoring.

References

-

Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.

-

Spivey, A. C.; Arseniyadis, S. (2004). "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines." Angewandte Chemie International Edition, 43(34), 4437-4460.

-

Hofle, G.; Steglich, W.; Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.

- Valvani, S. C., et al. (1986). "Kinetics and Mechanism of the Hydrolysis of 4-Nitrobenzoyl Chloride." Journal of Pharmaceutical Sciences. (Contextual reference for nitro-group electronic effects).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 2,6-Dichloro-4-nitrobenzoyl chloride before handling, as it is a potent lachrymator and corrosive.

Sources

Overcoming steric hindrance in 2,6-Dichloro-4-nitrobenzoyl chloride coupling

Technical Support Center: 2,6-Dichloro-4-nitrobenzoyl Chloride Coupling

Ticket ID: #STERIC-26-DCN Status: Open Priority: High (Process Critical) Agent: Senior Application Scientist

Executive Summary: The "Fortress" Molecule

You are likely here because your standard Schotten-Baumann or nucleophilic substitution protocol failed. You observed either no reaction, low conversion, or rapid hydrolysis.

The Root Cause: The 2,6-dichloro substitution pattern creates a steric fortress around the carbonyl carbon. While the para-nitro group is electron-withdrawing (which theoretically increases electrophilicity), the two ortho-chloro groups physically block the trajectory of incoming nucleophiles (the Bürgi-Dunitz trajectory).

-

Electronic Effect: High Reactivity (NO₂ pulls electron density).

-

Steric Effect: Zero Accessibility (Cl atoms block attack).

-

Result: The reaction is kinetically inhibited despite being thermodynamically favorable.

The Solution: Catalytic Activation Strategy

To overcome the steric barrier, you cannot simply "push harder" with heat (which risks decomposition). You must change the mechanism using Nucleophilic Catalysis , specifically 4-Dimethylaminopyridine (DMAP) .

Why Pyridine is Not Enough

Standard pyridine is often too sterically hindered itself to form the necessary N-acyl intermediate effectively with a 2,6-disubstituted benzoyl chloride. DMAP is structurally planar and significantly more nucleophilic (approx. 10⁴ times more active than pyridine).

The DMAP "Stealth" Mechanism

-

Attack: DMAP attacks the acyl chloride to form an N-acylpyridinium salt.

-

Extension: This intermediate pushes the electrophilic center away from the shielding chlorine atoms.

-

Substitution: The nucleophile attacks this more accessible, highly activated intermediate.

Visualizing the Mechanism (DOT Diagram)

Caption: Figure 1. The DMAP catalytic cycle bypasses the steric blockade by forming an accessible N-acylpyridinium intermediate.

Optimized Protocols

Protocol A: Amidation (Primary/Secondary Amines)

Best for: Coupling with hindered or non-hindered amines.

| Parameter | Specification | Reason |

| Solvent | DCM (Dichloromethane) or THF (anhydrous) | Non-nucleophilic; good solubility. |

| Base | Triethylamine (TEA) or DIPEA (3.0 equiv) | Scavenges HCl; DIPEA is preferred if the amine is valuable. |

| Catalyst | DMAP (10-20 mol%) | CRITICAL. Essential for activation. |

| Temp | 0°C | Start cold to control exotherm, heat to drive conversion. |

| Time | 4 - 16 Hours | Steric hindrance slows kinetics significantly. |

Step-by-Step:

-

Dissolve the amine (1.0 equiv), TEA (3.0 equiv), and DMAP (0.15 equiv) in anhydrous DCM under Nitrogen/Argon.

-

Cool to 0°C.

-

Add 2,6-dichloro-4-nitrobenzoyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM).

-

Allow to warm to Room Temp (RT).

-

Checkpoint: Check TLC/LCMS after 1 hour. If <10% conversion, heat to reflux.

Protocol B: Esterification (Alcohols)

Best for: Phenols or primary alcohols. Secondary alcohols may require stronger activation.

-

Modification: For hindered alcohols, DMAP alone may be insufficient.[1] Use Sodium Hydride (NaH) to generate the alkoxide first.

-

Step 1: React Alcohol + NaH in THF (0°C, 30 min).

-

Step 2: Add Acid Chloride slowly.

-

Note: This changes the mechanism to an SN2-type attack by a strong nucleophile (Alkoxide), which is smaller and more aggressive than the neutral alcohol.

Troubleshooting Guide (FAQ)

Ticket #404: "I see no product, only starting material."

Diagnosis: The activation energy barrier is too high for direct attack.

-

Fix 1: Did you add DMAP? If not, add 10 mol%.

-

Fix 2: Switch solvent to Toluene and reflux (110°C). The higher temperature increases the kinetic energy to overcome steric repulsion.[2]

Ticket #500: "I isolated a white solid, but it's 4-nitrobenzoic acid."

Diagnosis: Hydrolysis. The acid chloride reacted with ambient moisture instead of your nucleophile.

-

Reason: Water is small (low steric bulk) and can slip past the chlorine atoms easier than your bulky amine.

-

Fix:

-

Flame-dry all glassware.

-

Use freshly distilled solvents or molecular sieves.

-

Increase the concentration of your nucleophile to outcompete trace water.

-

Ticket #503: "The reaction turned black/tarry."

Diagnosis: Decomposition or polymerization.

-

Reason: 4-nitrobenzoyl chlorides are thermally unstable. Overheating or using a base that is too strong (causing deprotonation of the ring or other side reactions) can degrade the reagent.

-

Fix: Keep temperature below 50°C initially. Ensure dropwise addition.

Diagnostic Decision Tree

Use this flow to diagnose your specific failure mode.

Caption: Figure 2. Troubleshooting logic flow for common coupling failures.

References & Authority

-

Mechanism of DMAP Catalysis:

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link